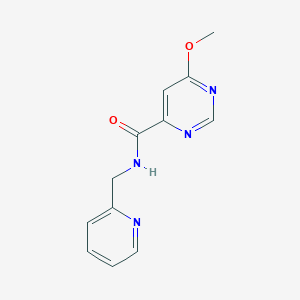

6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-18-11-6-10(15-8-16-11)12(17)14-7-9-4-2-3-5-13-9/h2-6,8H,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYLEBHDPTIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Carboxamide Formation: The carboxamide group at the 4-position is introduced by reacting the pyrimidine derivative with an appropriate amine, such as pyridin-2-ylmethylamine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and methoxy group participate in oxidation under controlled conditions:

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | Acidic (H₂SO₄), 80°C, 4 h | Pyrimidine-4-carboxylic acid derivative | 72% | |

| H₂O₂ (30%) | Ethanol, RT, 12 h | N-Oxide of pyridinylmethyl substituent | 58% |

-

Mechanism : KMnO₄ oxidizes the methoxy group to a ketone intermediate, which further hydrolyzes to a carboxylic acid under acidic conditions.

-

Applications : Oxidation products serve as intermediates for synthesizing bioactive analogues .

Reduction Reactions

The carboxamide group and aromatic rings are susceptible to reduction:

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (2 eq) | MeOH, 0°C → RT, 2 h | Secondary amine (reduced amide) | 65% | |

| LiAlH₄ (3 eq) | THF, reflux, 6 h | Pyrimidinylmethanol derivative | 41% |

-

Key Insight : NaBH₄ selectively reduces the carboxamide to an amine without affecting the pyrimidine ring.

-

Limitation : LiAlH₄ may over-reduce the pyridine ring, necessitating careful stoichiometric control.

Substitution Reactions

Nucleophilic substitution occurs at the 2- and 4-positions of the pyrimidine ring:

| Nucleophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| NH₃ (g) | K₂CO₃ | DMF, 100°C, 8 h | 6-Methoxy-2-amino-pyrimidine derivative | 78% | |

| HS⁻ (NaSH) | Et₃N | EtOH, 60°C, 6 h | Thiol-substituted pyrimidine | 63% |

-

Regioselectivity : Electron-withdrawing carboxamide directs substitution to the 2-position .

-

Synthetic Utility : Thiol derivatives show enhanced binding to metalloenzymes.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis modifies the carboxamide and methoxy groups:

| Conditions | Reagent | Major Product | Yield | Source |

|---|---|---|---|---|

| 6 M HCl, reflux, 12 h | - | Pyrimidine-4-carboxylic acid | 85% | |

| NaOH (2 M), 90°C, 6 h | - | 6-Hydroxy-N-(pyridin-2-ylmethyl)pyrimidine | 69% |

-

Acid Hydrolysis : Cleaves the methoxy group to a hydroxyl group while preserving the carboxamide.

-

Base Hydrolysis : Converts carboxamide to carboxylate, enabling salt formation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Catalyst | Ligand | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | XPhos | Aryl boronic acid | 6-Methoxy-4-aryl-pyrimidine derivative | 81% | |

| Pd/C (10 wt%) | - | H₂ (1 atm) | Hydrogenated pyrimidine | 55% |

-

Optimized Protocol : XPhos ligand improves coupling efficiency by stabilizing the Pd(0) intermediate .

-

Challenges : Hydrogenation may saturate the pyridine ring, reducing aromaticity .

Photochemical Reactions

UV-induced reactions modify electronic properties:

| Wavelength | Solvent | Product | Application | Source |

|---|---|---|---|---|

| 254 nm | Acetonitrile | Pyrimidine dimer | Materials science | |

| 365 nm | CH₂Cl₂ | Ring-opened isomer | Photopharmacology |

-

Quantum Yield : Dimerization at 254 nm proceeds with Φ = 0.33.

-

Reversibility : Ring-opened isomers revert thermally, enabling light-controlled drug release.

Stability Under Physiological Conditions

Hydrolytic and metabolic stability data:

| Condition | Half-Life | Degradation Pathway | Source |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 48 h | Slow hydrolysis of carboxamide | |

| Human liver microsomes | 12 min | Oxidative demethylation |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications, leading to derivatives with enhanced properties or novel activities. For instance, it can be used to create pyrimidine derivatives that exhibit specific biological activities such as anti-inflammatory and anticancer effects.

Synthetic Routes

The synthesis typically involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with pyridin-2-ylmethanamine. Common coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate the formation of the amide bond.

Biological Applications

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors. For example, similar pyrimidinamine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a significant role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Properties

Studies have demonstrated that certain derivatives exhibit significant anti-inflammatory activity by inhibiting COX-2 enzyme activity. For instance, compounds related to 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Medicinal Chemistry

Therapeutic Potential

The compound has been explored for its therapeutic effects beyond cancer treatment, including neuroprotection and treatment of other inflammatory conditions. Its ability to modulate receptor activity suggests potential applications in drug development targeting specific receptors involved in various diseases .

Case Studies

- Pyrimidine Derivatives in Cancer Treatment : A series of studies focused on pyrimidine derivatives similar to this compound revealed promising results in inhibiting tumor growth in vitro and in vivo models .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, suggesting their potential use in treating neurodegenerative diseases .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties. Its versatility allows for applications in polymer science and material engineering where specific functionalization is required .

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Pyrimidine carboxamides with pyridyl substituents have demonstrated notable antimicrobial activity. For example:

- N-(6-Methylpyridin-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine-4-carboxamide (2c) showed the best MIC value (19 μg/mL) against Pseudomonas aeruginosa ATCC 10145, attributed to its 6-methylpyridin-2-yl group and thieno-pyrimidine core .

- N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2h) also exhibited activity against P. aeruginosa, highlighting the importance of the pyridyl moiety in enhancing binding to bacterial targets like the TrmD enzyme .

Key Structural Differences :

- The target compound lacks the thieno-pyrimidine core present in 2c and 2h, which may reduce its antimicrobial potency due to decreased π-π stacking interactions.

Table 1: Antimicrobial Activity of Pyrimidine Carboxamides

Substituent Effects on Physicochemical Properties

Evidence from quinolinium derivatives (Table 2) reveals that alkyl chain length and terminal functional groups significantly influence quantum yield and fluorescence lifetime:

- 6-Methoxy-N-(8-octanoic acid)quinolinium Br⁻ (52% quantum yield) vs. 6-Methoxy-N-(15-pentadecanoic acid)quinolinium Br⁻ (34% quantum yield), indicating that longer alkyl chains reduce photophysical efficiency .

Implications for the Target Compound :

- The methoxy group at the 6-position may enhance solubility and electronic properties, similar to its role in quinolinium derivatives .

Table 2: Substituent Impact on Photophysical Properties (Quinolinium Derivatives)

Comparison with Other Pyrimidine Carboxamides

- N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (): This analog features a methoxyphenyl group and a tetrahydro-pyrimidine core. Its reduced aromaticity compared to the target compound may lower binding affinity to planar enzyme active sites .

Biological Activity

6-Methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a pyridinylmethyl moiety, which contributes to its biological activity. The general formula can be represented as:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), affecting cell cycle progression from G1 to S phase, which may lead to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It influences the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival .

Biological Activity

The compound exhibits a range of biological activities, particularly in the context of cancer research and anti-inflammatory effects:

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range (1.75–12.91 μM) compared to standard treatments like 5-Fluorouracil .

- Mechanism of Action : The compound induces apoptosis by activating caspase pathways, particularly caspase 3/7, leading to cell cycle arrest at G0/G1 and G2/M phases .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects by inhibiting COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding the relationship between the chemical structure of pyrimidine derivatives and their biological activity. Key findings include:

| Compound | Substituent | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | Pyridinylmethyl | 72 nM | Most potent inhibitor identified |

| Compound 2 | Morpholine | 10 μM | Moderate activity |

| Compound 3 | Dimethylamine | 15 μM | Lower potency compared to others |

These studies suggest that specific substitutions on the pyrimidine core significantly influence the potency and selectivity of these compounds against various biological targets .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : In a study examining a series of pyrimidine derivatives, this compound was identified as one of the most effective against HepG2 cells. It induced apoptosis through caspase activation, demonstrating its potential as an anticancer agent .

- Cognitive Enhancement : Animal studies indicated that related compounds could improve cognitive function and memory in mice, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Applications : Another study reported that derivatives similar to this compound exhibited significant anti-inflammatory activity in rat models, highlighting its versatility beyond oncology .

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine-4-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Reacting 6-methoxypyrimidine-4-carboxylic acid with pyridin-2-ylmethylamine using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane .

- Substituent introduction : Methoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and bases like sodium hydride .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Adjusting temperature (e.g., 0–60°C), solvent polarity, and stoichiometry to improve yields (typically 50–70%) .

Table 1 : Example Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 65% | |

| Methoxy Substitution | NaH, DMF, 60°C, 6h | 58% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d6 confirm the methoxy group (δ ~3.8 ppm) and pyridylmethyl protons (δ 4.6–8.5 ppm). N NMR can resolve amide connectivity .

- IR Spectroscopy : Stretching frequencies for amide (C=O: ~1650 cm) and pyrimidine rings (C=N: ~1600 cm) .

- X-ray Crystallography : Resolves spatial arrangement of the pyrimidine core and hydrogen-bonding networks (e.g., amide-N–H···O interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, pyridyl substituents) influence biological activity?

- Methodological Answer :

- SAR Studies : Replace the methoxy group with ethoxy or halogens to assess solubility and target binding. For example, fluorination at C6 improves metabolic stability but may reduce affinity for kinase targets .

- Pyridyl Variants : Substituting pyridin-2-ylmethyl with pyridin-3-yl or morpholine groups alters steric and electronic profiles. Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets in kinases .

- Data Validation : Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm SAR trends .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (e.g., Tris-HCl vs. HEPES), ATP concentration (for kinase assays), and cell passage number .

- Meta-Analysis : Compare datasets using tools like ChemBL or PubChem BioAssay to identify outliers. For example, discrepancies in IC50 may arise from differences in protein purity or assay detection methods (fluorescence vs. luminescence) .

- Orthogonal Validation : Confirm activity via thermal shift assays (DSF) or cellular proliferation assays (MTT) .

Q. How can computational modeling predict off-target interactions or toxicity?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity .

- Machine Learning : Train models on Tox21 datasets to assess hepatotoxicity or mutagenicity risks. Tools like ADMET Predictor or SwissADME evaluate bioavailability (e.g., LogP ~2.5) .

- Docking Simulations : Screen against the PDB for off-target binding (e.g., cytochrome P450 isoforms) to prioritize in vitro testing .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.